
DCG066
Description
Overview of Epigenetic Regulation and Protein Methyltransferases
Epigenetics refers to heritable changes in gene expression that are not mediated at the DNA sequence level, playing a critical role in cell differentiation, development, and maintaining cellular identity oup.cominstitut-curie.orgfrontiersin.org. Key molecular mechanisms underlying epigenetic regulation include DNA methylation and various post-translational modifications of histone proteins oup.cominstitut-curie.orgcusabio.commdpi.com. These modifications collectively influence chromatin structure and accessibility, thereby modulating gene transcription cusabio.commdpi.combiomodal.com.
Histone proteins, around which DNA is wrapped to form nucleosomes, undergo diverse post-translational modifications such as acetylation, phosphorylation, ubiquitination, and methylation cusabio.commdpi.combiomodal.com. These modifications can alter chromatin conformation, either promoting an open, transcriptionally active state (euchromatin) or a compact, transcriptionally repressed state (heterochromatin) oup.comcusabio.combiomodal.commdpi.com. For instance, histone acetylation typically leads to an open chromatin structure and active gene transcription, while histone methylation can either activate or repress transcription depending on the specific residue modified and the degree of methylation mdpi.combiomodal.compromega.comucl.ac.uk. Lysine residues on histone tails can be mono-, di-, or trimethylated, with each state potentially leading to distinct biological outcomes ucl.ac.uknih.govmdpi.comnih.gov. For example, H3K4 trimethylation (H3K4me3) is associated with active gene expression, whereas H3K9 and H3K27 methylation are linked to heterochromatin formation and gene silencing mdpi.comucl.ac.uknih.gov.
Protein lysine methyltransferases (KMTs) are a large class of enzymes that catalyze the site-specific addition of one, two, or three methyl groups from S-adenosylmethionine (SAM) to the ε-nitrogen of lysine residues on histones and other non-histone proteins promega.comucl.ac.uknih.govmdpi.comoncotarget.comfrontiersin.org. This process, while not altering the charge of the residue, increases its bulkiness and can significantly influence protein interactions, function, stability, and subcellular localization nih.govfrontiersin.orgnih.gov. KMTs play crucial roles in controlling transcription, chromatin architecture, and cellular differentiation nih.govoncotarget.com. Dysregulation of KMTs and the resulting imbalances in histone methylation patterns have been implicated in the pathogenesis of various human diseases, including numerous cancers nih.govnih.govoncotarget.com. Euchromatic histone methyltransferase 2 (EHMT2), commonly known as G9a, is a prominent KMT primarily responsible for catalyzing mono- and di-methylation of histone H3 lysine 9 (H3K9me1 and H3K9me2) mdpi.commedchemexpress.compatsnap.commdpi.comacs.org. G9a's activity is critical for establishing and maintaining epigenetic marks that regulate gene activity, and its aberrant expression is frequently observed in various tumors, where it contributes to cancer cell proliferation and survival mdpi.compatsnap.commdpi.com.
Histone Modifications in Gene Expression Control
Discovery and Development Trajectory of G9a Inhibitors
The critical role of G9a in epigenetic regulation and disease progression has made it an attractive target for the development of small-molecule inhibitors. The trajectory of G9a inhibitor discovery has seen the evolution of various chemical scaffolds aimed at modulating its enzymatic activity.
The development of G9a inhibitors began with the identification of early small-molecule compounds that could selectively target G9a HMT activity. BIX-01294, reported in 2007, was recognized as one of the earliest potent and selective small-molecule inhibitors of G9a, capable of significantly reducing H3K9me2 expression mdpi.comnih.gov. This compound, a diazepin-quinazolin-amine derivative, was identified from a large pool of candidates and demonstrated notable efficacy in inhibiting G9a catalytic function mdpi.com. Subsequent efforts led to the disclosure of other inhibitors, such as UNC0638, which showed improved potency and selectivity nih.govfrontiersin.org. Generally, G9a inhibitors can be categorized into two main groups: those that bind to the S-adenosyl-L-Methionine (SAM) cofactor pocket and those that are competitive with the histone H3 substrate nih.govmdpi.com.
DCG066 was identified as a novel G9a inhibitor through a process of structure-based virtual screening (SBVS) patsnap.commdpi.comresearchgate.net. SBVS is a computational approach utilized in early-stage drug discovery that leverages the three-dimensional (3D) structural information of a biological target to predict and identify novel bioactive molecules from chemical compound libraries creative-biostructure.comnih.govnih.govfrontiersin.org. This method involves docking compounds from libraries against a given target and ranking them based on predicted binding scores creative-biostructure.comresearchgate.net.
The discovery of this compound involved the screening of a large compound library, leading to the identification of this compound with a molecular scaffold distinct from previously available G9a inhibitors patsnap.commdpi.comresearchgate.netresearchgate.net. Subsequent in vitro biochemical and cell-based enzyme assays confirmed this compound's inhibitory activity against G9a researchgate.netresearchgate.net. This compound directly binds to G9a and inhibits its methyltransferase activity in vitro medchemexpress.comresearchgate.netresearchgate.net. Research findings indicate that this compound decreases di-methylation levels of histone H3 lysine 9 (H3K9Me2) medchemexpress.comresearchgate.net. Furthermore, it has been shown to inhibit cell proliferation and induce cell apoptosis in leukemia cell lines, such as K562, which exhibit high levels of G9a expression medchemexpress.compatsnap.comresearchgate.net. Notably, this compound demonstrates low cytotoxicity in these leukemia cell lines medchemexpress.comresearchgate.net. The half-maximal inhibitory concentration (IC50) for this compound against EHMT2 (G9a) has been reported as 1.7 µM researchgate.net.
Characteristic | Detail |
---|---|
Target | G9a (EHMT2) medchemexpress.comresearchgate.net |
Mechanism of Action | Lysine methyltransferase inhibitor medchemexpress.com |
In vitro Activity (IC50) | 1.7 µM for EHMT2 researchgate.net |
Cellular Effects | Decreases H3K9Me2 levels medchemexpress.comresearchgate.net Inhibits cell proliferation medchemexpress.compatsnap.comresearchgate.net Induces cell apoptosis medchemexpress.comresearchgate.net |
Cell Lines Tested | Leukemia cell lines (e.g., K562) with high G9a expression medchemexpress.compatsnap.comresearchgate.net |
Cytotoxicity Profile | Low cytotoxicity in tested leukemia cell lines medchemexpress.comresearchgate.net |
Propriétés
Numéro CAS |
494786-13-9 |
---|---|
Formule moléculaire |
C30H31F6N3O2 |
Poids moléculaire |
579.6 g/mol |
Nom IUPAC |
3-[4-[[4-[hydroxy-bis[4-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]methyl]phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C30H31F6N3O2/c1-38(2)27(40)37-26-13-3-20(4-14-26)19-39-17-15-23(16-18-39)28(41,21-5-9-24(10-6-21)29(31,32)33)22-7-11-25(12-8-22)30(34,35)36/h3-14,23,41H,15-19H2,1-2H3,(H,37,40) |
Clé InChI |
PMPKMTDYPOAEEH-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)CN2CCC(CC2)C(C3=CC=C(C=C3)C(F)(F)F)(C4=CC=C(C=C4)C(F)(F)F)O |
SMILES canonique |
CN(C)C(=O)NC1=CC=C(C=C1)CN2CCC(CC2)C(C3=CC=C(C=C3)C(F)(F)F)(C4=CC=C(C=C4)C(F)(F)F)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DCG066; |
Origine du produit |
United States |
Molecular Pharmacology and Target Engagement of Dcg066
Selective Inhibition of Euchromatic Histone Lysine Methyltransferase 2 (G9a/EHMT2) by DCG066
This compound functions as a selective inhibitor of G9a, demonstrating its ability to suppress the enzyme's methyltransferase activity. mdpi.comnih.govpatsnap.comresearchgate.netresearchgate.netmedchemexpress.commedchemexpress.com Its inhibitory action has been confirmed through rigorous in vitro biochemical and cell-based enzyme assays. nih.govpatsnap.comresearchgate.net Notably, this compound exhibits low cytotoxicity in leukemia cell lines that display high levels of G9a expression, such as K562 cells. nih.govpatsnap.comresearchgate.netmedchemexpress.commedchemexpress.com Research indicates that this compound can inhibit cell proliferation and induce apoptosis in these leukemia cell lines. nih.govresearchgate.netmedchemexpress.comd-nb.info
Table 1: Inhibitory Potency of this compound on G9a in K562 Cells
Compound | Target | IC50 (µM) | Cell Line | Reference |
This compound | G9a | 1.7 ± 0.1 | K562 | nih.gov |
Direct Binding Characteristics of this compound to G9a
This compound directly binds to the G9a enzyme. mdpi.comnih.govpatsnap.comresearchgate.netresearchgate.netmedchemexpress.commedchemexpress.com This binding interaction is described as being similar to that of G9a's natural histone substrate, suggesting a competitive mode of inhibition. nih.govpatsnap.comresearchgate.netresearchgate.netresearchgate.net Computational studies, including molecular docking simulations using software like Schrödinger version 9.2, have been employed to elucidate the binding profile of this compound with Human G9a HMT (PDB ID: 3FPD, 3RJW) and Human GLP MT (PDB ID: 6MBO, 6MBP). patsnap.com
Biochemical Inhibition of G9a Methyltransferase Activity In Vitro
The capacity of this compound to inhibit G9a methyltransferase activity has been biochemically validated in vitro. mdpi.comnih.govpatsnap.comresearchgate.netresearchgate.netmedchemexpress.commedchemexpress.com This inhibition is a direct consequence of its binding to the enzyme, preventing the transfer of methyl groups to its substrates. nih.govpatsnap.comresearchgate.netresearchgate.netmedchemexpress.commedchemexpress.com Assays such as MALDI-TOF have been utilized to confirm this biochemical inhibition. nih.gov
Epigenetic Modulations Induced by this compound
Reduction of Histone H3 Lysine 9 Di-methylation (H3K9me2)
A primary epigenetic effect of this compound is the significant reduction of histone H3 lysine 9 di-methylation (H3K9me2) levels. mdpi.comnih.govpatsnap.comresearchgate.netmedchemexpress.comnih.govmedchemexpress.com This reduction is a direct outcome of its inhibitory action on G9a, the enzyme predominantly responsible for this specific repressive histone mark. otavachemicals.comnih.gov The efficacy of this compound in reducing H3K9me2 levels has been noted to be comparable to that of other established G9a inhibitors, such as BIX01294. nih.gov
Broader Effects on Histone Methylation Landscape
Beyond the specific reduction of H3K9me2, this compound generally suppresses histone H3 methylation levels. nih.govpatsnap.comresearchgate.netresearchgate.netacs.org While the provided research predominantly focuses on H3K9me2 as the most directly affected mark, the broader impact on the entire histone methylation landscape by this compound specifically is less extensively detailed in the available literature. However, G9a's role as a major euchromatic histone lysine methyltransferase implies its inhibition could influence other aspects of histone methylation indirectly or directly on other H3 lysine sites it may target. otavachemicals.comnih.gov
Mechanistic Insights into this compound-G9a Interaction
The discovery of this compound stemmed from a structure-based virtual screening approach, highlighting a rational design strategy. mdpi.comnih.govpatsnap.comresearchgate.netresearchgate.netnih.gov Its distinct molecular scaffold differentiates it from other G9a inhibitors, suggesting a unique structural basis for its activity. mdpi.comnih.govpatsnap.comresearchgate.netresearchgate.net The core mechanism of this compound involves its direct and competitive binding to G9a, mimicking the enzyme's natural histone substrate, thereby suppressing its methyltransferase activity. nih.govpatsnap.comresearchgate.netresearchgate.netresearchgate.net Molecular docking simulations have been instrumental in visualizing and understanding these specific binding interactions at an atomic level. patsnap.com Furthermore, studies have begun to explore downstream cellular effects, such as this compound's ability to induce ferroptosis in multiple myeloma cells via the Nrf2/HO-1 pathway, which represents a broader cellular consequence of G9a inhibition. patsnap.comresearchgate.netresearchgate.netresearchgate.net
Substrate-Competitive Inhibition Profile
This compound functions as a substrate-competitive inhibitor of G9a nih.govresearchgate.netresearchgate.netresearchgate.net. This mechanism implies that this compound competes with the natural histone substrate for binding to the enzyme's active site nih.govresearchgate.net. By occupying this site, this compound prevents G9a from catalyzing the mono- and di-methylation of histone H3 lysine 9 (H3K9me1 and H3K9me2), a key epigenetic mark associated with transcriptional repression mdpi.comnih.govresearchgate.netpatsnap.comnih.govscbt.comdomainex.co.uk.
In experimental settings, this compound has demonstrated potent inhibitory activity against G9a. For instance, in K562 leukemia cell lines, this compound exhibited an IC50 value of 1.7 ± 0.1 µM researchgate.netnih.gov. This indicates the concentration at which this compound inhibits 50% of G9a's activity in these cells.
Table 1: Inhibitory Potency of this compound against G9a
Compound | Target | Mechanism of Inhibition | IC50 (µM) | Cell Line | Reference |
This compound | G9a | Substrate-competitive | 1.7 ± 0.1 | K562 | researchgate.netnih.gov |
Structural Modeling of this compound Binding Site within G9a
The development of this compound involved structure-based virtual screening, a computational approach that leverages the known three-dimensional structure of the target enzyme to identify potential inhibitors mdpi.comnih.govresearchgate.netpatsnap.comresearchgate.net. The active site of G9a, where inhibitors bind, is characterized by distinct energy-rich regions mdpi.com.
Structural analyses and molecular dynamics simulations have identified several key residues within the G9a active site that are crucial for inhibitor interaction. These residues include Asp1074, Asp1083, Leu1086, Asp1088, Tyr1154, and Phe1158 mdpi.com. These findings suggest that potential G9a inhibitors, including this compound, preferentially interact with these specific amino acids within the enzyme's binding pocket mdpi.com. Although this compound possesses a novel chemical scaffold, it has been noted to share the same substrate binding site as other G9a inhibitors like BIX-01294, further supporting its substrate-competitive mode of action researchgate.net.
Chemical Synthesis and Structural Biology Approaches for Dcg066
Synthetic Methodologies for DCG066 and its Analogues
The development of this compound involved specific synthetic methodologies aimed at constructing its distinct molecular architecture.
This compound is characterized by a novel molecular scaffold that sets it apart from other known G9a inhibitors nih.govcenmed.comnih.gov. The strategy for constructing this unique backbone originated from structure-based virtual screening, a computational approach that identifies potential inhibitors based on their predicted binding to a target protein nih.govcenmed.comnih.govfishersci.pt. The synthesis of this compound begins with methyl 1-benzylpiperidine-4-carboxylate as the starting material, forming the foundation for its novel structure nih.gov. The concept of molecular scaffolds is broadly applied in medicinal chemistry, where core structures serve as fundamental frameworks for the systematic organization of diverse covalently attached chemical groups wikipedia.orgguidetopharmacology.org.
Strategies for Constructing the Novel Molecular Scaffold
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, elucidating how modifications to a compound's chemical structure affect its biological activity. For this compound, these studies have been crucial in understanding its inhibitory mechanism against G9a.
This compound functions as a direct inhibitor of G9a, binding to the enzyme and suppressing its methyltransferase activity in in vitro assays nih.govnih.govcenmed.com. This inhibition leads to a reduction in the di-methylation levels of histone H3 lysine 9 (H3K9Me2) nih.govfishersci.ptcenmed.com. Notably, this compound shares the same substrate binding site on G9a as BIX-01294, another established G9a inhibitor nih.gov. This compound demonstrates potent inhibition of G9a (also known as EHMT2), with an IC50 value of 1.7 ± 0.1 µM in K562 leukemia cell lines nih.govfishersci.pt.
The inhibitory potency of this compound against G9a is summarized in the table below:
Compound | Target | IC50 (µM) | Cell Line | Reference |
This compound | G9a | 1.7 ± 0.1 | K562 | nih.govfishersci.pt |
BIX-01294 | G9a | 1.7 | N/A |
The discovery of this compound through structure-based virtual screening exemplifies rational design principles in drug development nih.govcenmed.comnih.govfishersci.pt. This approach aims to systematically modify chemical structures to enhance desired properties such as potency and selectivity mdpi.comuni.lu. The novel structural features of this compound provide a valuable lead for the design of new G9a inhibitors nih.gov. SAR studies are critical for identifying key structural elements that can be manipulated to achieve improved selectivity for G9a over other related enzymes or targets nih.gov.
Identification of Key Pharmacophores for G9a Inhibition
Computational Chemistry in this compound Development
Computational chemistry played a pivotal role in the development of this compound. This field utilizes physics-based algorithms and computer simulations to predict chemical events and calculate molecular properties harvard.edu. The initial identification of this compound was achieved through structure-based virtual screening, a computational technique that screens large libraries of compounds for potential binders to a target protein nih.govcenmed.comnih.govfishersci.pt.
Advanced computational methods, including 3D-QSAR (three-dimensional quantitative structure-activity relationship) and pharmacophore mapping, are routinely employed in drug discovery to identify and optimize lead compounds fishersci.ptharvard.edu. Molecular docking, a key computational tool, is used to predict and evaluate the interactions between a ligand (like this compound) and its target protein, helping to understand binding modes and affinities harvard.edu. These computational approaches significantly accelerate and optimize drug development processes by predicting molecular properties and guiding synthetic efforts.
Virtual Screening Techniques in Hit Identification
Virtual screening (VS) techniques played a pivotal role in the initial identification of this compound as a G9a inhibitor fishersci.nl. Virtual screening is an in silico method that leverages computational tools to predict the interactions between small molecules and target proteins before any physical compounds are screened. This approach significantly expedites the hit identification process by focusing on either the known protein structure or existing ligands.
The process typically involves computationally sifting through large chemical libraries to identify potential hit compounds that are likely to bind to a specific biological target. Pharmacophore-based virtual screening is a commonly employed strategy within this domain. For successful virtual screening, high-quality structural data for the target protein is crucial, as this information is essential for subsequent molecular docking studies. Virtual screening campaigns can yield hit rates ranging from 1% to 40% in prospective studies, demonstrating their efficiency in identifying promising starting points for drug discovery.
Molecular Docking Simulations for Binding Mode Elucidation
Molecular docking simulations are a fundamental computational tool utilized to determine the binding interactions between molecules, such as a ligand (e.g., this compound) and its target protein (G9a). This technique aims to elucidate the predominant binding modes of a drug molecule by modeling how the ligand fits into the active site of the protein.
Applications of 3D-QSAR and Pharmacophore Mapping
3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship)
3D-QSAR models are powerful computational tools used to characterize the structural properties of molecules that are favorable for a particular biological activity, such as enzyme inhibition. These models establish a mathematical relationship between the three-dimensional structural features of a series of compounds and their observed biological activities. By analyzing atomic and molecular characteristics, including lipophilic, polarizable, electrical, and steric properties, 3D-QSAR can predict the biological activity of new chemical compounds. The insights gained from 3D-QSAR models are invaluable for designing novel compounds with improved potency and for prioritizing them for subsequent synthesis and experimental testing. Furthermore, 3D-QSAR models can be combined with molecular docking simulations to provide comprehensive support for predictions regarding molecular interactions and activity.
Pharmacophore Mapping
Pharmacophore mapping is a core concept in computer-aided drug design (CADD) that identifies the essential molecular features responsible for a compound's biological activity. A pharmacophore is an abstract description of the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, ionizable centers) that are necessary for a molecule to interact with a specific biological target and elicit a response.
Pharmacophore models serve as queries to search large structural databases, enabling the retrieval of potential lead compounds (lead discovery) and the design of molecules with desired attributes (lead optimization). These models can be generated either from a set of known active ligands (ligand-based approach) or directly from the three-dimensional structure of the target protein (receptor-based approach). Beyond virtual screening, pharmacophore mapping is also utilized for scaffold hopping, ligand profiling, and target identification. The ability of pharmacophores to align molecules based on their 3D chemical features also makes them useful for developing predictive 3D-QSAR models.
Compound Names and PubChem CIDs
Advanced Analytical and Biological Methodologies in Dcg066 Research
Molecular and Omics Approaches
Molecular and omics approaches, including protein expression analysis, transcriptional profiling, and metabolomic profiling, are crucial for understanding the comprehensive cellular responses to DCG066. These methodologies provide insights into how this compound influences protein levels, gene transcription, and the intricate balance of cellular metabolites.
Protein Expression Analysis (e.g., Western Blot)
Studies employing techniques such as Western Blot have revealed significant alterations in protein expression levels following this compound treatment. This compound has been shown to increase the protein expression of Keap1. Conversely, it leads to a reduction in the levels of heat shock proteins, specifically HSP70, HSP90, and HSPB1. Furthermore, this compound treatment significantly decreases the protein expression of SLC7A11, GPX4, Nrf2, and HO-1. These observed changes in protein expression, particularly for SLC7A11, GPX4, Nrf2, and HO-1, can be reversed by co-treatment with the ferroptosis inhibitor Ferrostatin-1 (Fer-1) and the Nrf2 activator Tert-butyl hydroquinone (TBHQ) wikidata.orgciteab.com.
This compound also functions as an inhibitor of G9a methyltransferase activity, leading to a reduction in histone H3 methylation levels wikidata.orgcenmed.com. Analysis of protein expression levels of G9a after this compound treatment has been conducted in various studies thegoodscentscompany.com. The Western blot method is a widely utilized antibody-based technique for detecting and comparing protein levels in cell or tissue extracts, allowing for the estimation of specific protein quantities through antibody binding guidetopharmacology.orglipidmaps.org.
Table 1: Impact of this compound on Key Protein Expression Levels
Protein | Effect of this compound Treatment | Reversal by Ferrostatin-1/TBHQ |
Keap1 | Increased expression wikidata.org | Not specified |
HSP70 | Reduced expression wikidata.org | Not specified |
HSP90 | Reduced expression wikidata.org | Not specified |
HSPB1 | Reduced expression wikidata.org | Not specified |
SLC7A11 | Significantly reduced expression wikidata.orgciteab.com | Yes wikidata.orgciteab.com |
GPX4 | Significantly reduced expression wikidata.orgciteab.com | Yes wikidata.orgciteab.com |
Nrf2 | Significantly reduced expression wikidata.orgciteab.com | Yes wikidata.orgciteab.com |
HO-1 | Significantly reduced expression wikidata.orgciteab.com | Yes wikidata.orgciteab.com |
G9a | Protein expression levels analyzed thegoodscentscompany.com | Not specified |
Transcriptional Profiling (e.g., Gene Expression Studies)
While direct transcriptional profiling data (e.g., specific gene expression arrays or RNA-Seq results) in response to this compound are not extensively detailed in the provided information, this compound's primary mechanism of action as a G9a inhibitor has significant implications for gene expression. G9a is a histone H3 lysine 9 (H3K9) methyltransferase, and its activity leads to transcriptional inactivation of chromatin and reduced expression of cancer suppressor genes wikidata.orgnih.gov. By inhibiting G9a and reducing histone H3 methylation levels, this compound is understood to reverse this epigenetic silencing, thereby potentially promoting the expression of genes that were previously suppressed wikidata.orgcenmed.comnih.gov. This indicates an indirect, yet profound, impact on the transcriptional landscape of treated cells. Transcriptional profiling, which involves analyzing gene expression at a large scale, is a fundamental approach to understanding cellular responses to various stimuli cenmed.comfishersci.semetabolomicsworkbench.orguni.lu.
Metabolomic Profiling in Response to this compound (e.g., ROS, Iron, MDA, GSH)
Metabolomic profiling studies have demonstrated that this compound induces significant changes in key intracellular metabolites, particularly those associated with oxidative stress and ferroptosis. Treatment with this compound leads to a notable elevation in intracellular levels of Reactive Oxygen Species (ROS), iron, and Malondialdehyde (MDA) wikidata.orgciteab.com. Concurrently, there is a significant reduction in the levels of Glutathione (GSH) wikidata.orgciteab.com. These metabolic shifts are indicative of the induction of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation wikidata.orgciteab.com. Importantly, these changes in ROS, iron, MDA, and GSH can be reversed by the co-administration of Ferrostatin-1 (Fer-1) and Tert-butyl hydroquinone (TBHQ), further supporting their role in this compound-induced ferroptosis wikidata.orgciteab.com. Metabolomics is the study of small-molecule metabolites in biological samples, providing a snapshot of the metabolic state of a cell or organism.
Table 2: Changes in Key Metabolite Levels Upon this compound Treatment
Metabolite | Effect of this compound Treatment | Reversal by Ferrostatin-1/TBHQ |
ROS | Significantly elevated wikidata.orgciteab.com | Yes wikidata.orgciteab.com |
Iron | Significantly elevated wikidata.orgciteab.com | Yes wikidata.orgciteab.com |
MDA | Significantly elevated wikidata.orgciteab.com | Yes wikidata.orgciteab.com |
GSH | Significantly reduced wikidata.orgciteab.com | Yes wikidata.orgciteab.com |
Q & A
Q. What is the primary mechanism of action of DCG066 in epigenetic regulation?
this compound is a novel small-molecule inhibitor of the histone methyltransferase G9a (a key epigenetic regulator). It binds directly to G9a, inhibiting its methyltransferase activity, which reduces histone H3 lysine 9 dimethylation (H3K9me2) and reactivates silenced tumor suppressor genes . Methodologically, this mechanism is validated through in vitro enzymatic assays, cellular IC50 measurements (e.g., 1.7 ± 0.1 μM in K562 leukemia cells), and Western blotting for H3K9me2 levels .
Q. Which experimental models are commonly used to study this compound's effects on cancer cells?
Standard models include hematologic cancer cell lines (e.g., K562 leukemia, ARH-77, and RPMI-8226 multiple myeloma cells) due to their high G9a expression. Researchers use MTT assays to quantify cell viability, Calcein-AM/PI staining for live/dead cell differentiation, and RNA sequencing (RNA-seq) to analyze transcriptomic changes . For mechanistic studies, co-treatment with ferroptosis inhibitors (e.g., Ferrostatin-1) or Nrf2 activators (e.g., TBHQ) is recommended .
Q. What are the key biochemical markers to assess this compound-induced ferroptosis?
Ferroptosis markers include:
- ROS levels : Measured via fluorescent probes (e.g., DCFH-DA).
- Iron accumulation : Quantified using colorimetric assays (e.g., Iron Assay Kit).
- Lipid peroxidation : Assessed via malondialdehyde (MDA) levels.
- Glutathione (GSH) depletion : Detected with Ellman’s reagent.
- Protein expression : Downregulation of GPX4 and SLC7A11 via Western blotting .
Advanced Research Questions
Q. How can researchers design experiments to differentiate between apoptosis and ferroptosis when using this compound?
- Inhibitor-based assays : Co-treat cells with ferroptosis inhibitors (Fer-1) and apoptosis inhibitors (Z-VAD-FMK). If Fer-1 rescues cell death but Z-VAD-FMK does not, ferroptosis is the dominant pathway .
- Marker analysis : Apoptosis involves caspase-3 activation and DNA fragmentation, whereas ferroptosis shows unique lipid peroxidation and absence of caspase activity .
- Morphological assessment : Ferroptotic cells exhibit mitochondrial shrinkage and increased membrane density, distinct from apoptotic blebbing .
Q. How can contradictions in this compound’s effects across different cancer cell lines be resolved?
Contradictions may arise due to variations in G9a expression levels, cellular redox states, or genetic backgrounds. To address this:
- Baseline profiling : Pre-screen cell lines for G9a expression (Western blot) and baseline ROS/iron levels.
- Dose-response curves : Establish cell-specific IC50 values (e.g., 1.7 μM in K562 vs. 5 μM in RPMI-8226) .
- Pathway enrichment analysis : Use RNA-seq to identify context-dependent signaling pathways (e.g., Nrf2/HO-1 vs. GPX4) .
Q. What methodological considerations are critical when combining this compound with other epigenetic inhibitors?
- Synergy testing : Use Chou-Talalay combination index (CI) analysis to determine additive, synergistic, or antagonistic effects.
- Off-target validation : Perform kinase profiling or CRISPR screens to rule out non-G9a targets.
- Temporal sequencing : Optimize treatment schedules (e.g., pre-treatment with DNMT inhibitors to prime cells for this compound) .
Q. How can researchers optimize in vivo protocols for this compound to minimize toxicity?
- Dosing : Start with low doses (1–5 mg/kg) in xenograft models, escalating based on tolerability.
- Biomarker monitoring : Track serum GSH, liver enzymes, and iron levels to assess systemic toxicity.
- Tissue-specific delivery : Use nanoparticle encapsulation to target tumor microenvironments .
Data Contradiction & Analysis
Q. How should researchers address discrepancies in this compound’s impact on Nrf2/HO-1 pathways across studies?
- Context-dependent analysis : Nrf2 may act as a pro-survival factor in some cancers but promote ferroptosis in others. Validate findings using Nrf2-knockout models or activators (TBHQ) .
- Multi-omics integration : Combine RNA-seq, proteomics, and metabolomics to map pathway crosstalk.
- Publication bias awareness : Negative results (e.g., lack of Nrf2 effect in certain cell lines) should be reported to avoid literature gaps .
Methodological Resources
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
Q. How can multi-omics data be integrated to study this compound’s epigenetic and metabolic effects?
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.